Product packaging for 2-Bromo-1,8-naphthyridin-3-amine(Cat. No.:CAS No. 1219026-93-3)

2-Bromo-1,8-naphthyridin-3-amine

Cat. No.: B1521505
CAS No.: 1219026-93-3
M. Wt: 224.06 g/mol
InChI Key: PPIBGRCOGQNBRD-UHFFFAOYSA-N
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Description

2-Bromo-1,8-naphthyridin-3-amine is a brominated aminonaphthyridine derivative with the molecular formula C8H6BrN3 . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. The 1,8-naphthyridine scaffold is recognized for its diverse pharmacological potential, and the presence of both a bromine atom and an amine group on this core structure allows for further functionalization via cross-coupling reactions and nucleophilic substitution, making it a key precursor for generating compound libraries in drug discovery programs . Researchers will find this compound of particular interest for developing new anti-infective agents. 1,8-Naphthyridine derivatives are well-established in medicinal chemistry for their antimicrobial properties, with several analogues, such as nalidixic acid and gemifloxacin, being used as clinical antibiotics that target bacterial DNA gyrase and topoisomerase IV . Furthermore, this scaffold is being actively investigated for its potential as non-sedative histaminergic (H1) receptor blockers, which could lead to new antihistaminic and bronchorelaxant drugs . The structure is also relevant in material science for the preparation of fluorescent compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrN3 B1521505 2-Bromo-1,8-naphthyridin-3-amine CAS No. 1219026-93-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,8-naphthyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-6(10)4-5-2-1-3-11-8(5)12-7/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIBGRCOGQNBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational Context of 1,8 Naphthyridines and 2 Bromo 1,8 Naphthyridin 3 Amine

Overview of the 1,8-Naphthyridine (B1210474) Chemical Class

The 1,8-naphthyridine framework, a diazanaphthalene, consists of two fused pyridine (B92270) rings with the nitrogen atoms positioned at the 1 and 8 positions. nih.gov This arrangement imparts distinct chemical reactivity and a predisposition for acting as a binucleating ligand in coordination chemistry. wikipedia.org

Naphthyridines are a class of organic compounds composed of a fused bicyclic system with two nitrogen atoms. There are six possible isomers of naphthyridine, distinguished by the relative positions of the nitrogen atoms in the two rings. 1,8-Naphthyridine, also known as 1,8-diazanaphthalene or pyrido[2,3-b]pyridine, is one of the most extensively studied isomers. nih.govwikipedia.org The nomenclature follows standard IUPAC guidelines, with substituents numbered based on their position on the heterocyclic core. wikipedia.org This structural diversity allows for a wide array of derivatives with varied electronic and steric properties, influencing their chemical behavior and biological activity.

The synthesis of 1,8-naphthyridines was first reported in 1927 by Koller's group. nih.gov Over the decades, numerous synthetic methodologies have been developed to construct this heterocyclic system. The Friedländer synthesis, which involves the condensation of a 2-amino-nicotinaldehyde with a compound containing a reactive methylene (B1212753) group, remains a cornerstone of naphthyridine chemistry. nih.govnih.gov Modifications and alternative strategies, including multicomponent reactions and metal-catalyzed syntheses, have expanded the accessibility and diversity of 1,8-naphthyridine derivatives. organic-chemistry.orgkthmcollege.ac.inresearchgate.net Early research was often driven by the quest for new therapeutic agents, with compounds like nalidixic acid, a 1,8-naphthyridine derivative, emerging as a significant antibacterial agent. wikipedia.orgacs.org This historical context underscores the long-standing importance of this chemical class in medicinal chemistry. tandfonline.com

Unique Structural Features and Electronic Characteristics of 2-Bromo-1,8-naphthyridin-3-amine

The introduction of specific substituents onto the 1,8-naphthyridine core, as seen in this compound, dramatically influences its properties and reactivity.

The presence of a bromine atom at the C-2 position is of paramount importance for the synthetic utility of the molecule. Organobromides are highly versatile intermediates in organic synthesis due to the reactivity of the carbon-bromine bond. nih.gov This bond can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of functional groups at this position. The electronegativity and size of the bromine atom also influence the electronic distribution within the naphthyridine ring system, potentially modulating its reactivity at other positions. The C-Br bond serves as a synthetic handle, enabling the construction of more complex and diverse 1,8-naphthyridine derivatives.

The amine group at the C-3 position is another key functional feature of this compound. This primary amine can act as a nucleophile, a base, or a directing group in various chemical transformations. Its presence can influence the regioselectivity of subsequent reactions on the naphthyridine ring. In the context of medicinal chemistry, the amine group provides a site for modification to modulate pharmacokinetic properties or to interact with biological targets. nih.gov For instance, it can be acylated, alkylated, or used to form hydrogen bonds, which are crucial for molecular recognition processes. The interplay between the C-2 bromine and the C-3 amine offers a rich platform for designing and synthesizing novel compounds with tailored properties. nih.gov

Positioning of this compound within Contemporary Organic Synthesis Research

This compound stands as a valuable building block in modern organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and a versatile amine group, makes it a sought-after precursor for the synthesis of complex heterocyclic libraries. Researchers utilize this compound to explore structure-activity relationships in the development of new therapeutic agents, functional materials, and molecular probes. nih.govkthmcollege.ac.in The strategic placement of the bromo and amino groups allows for sequential and regioselective modifications, providing a powerful tool for the construction of novel molecular architectures with potential applications across various scientific disciplines.

Role as a Key Scaffold Precursor for Diverse Naphthyridine Derivatives

The chemical structure of this compound makes it an exceptionally valuable building block for generating a wide array of more complex naphthyridine derivatives. The presence of the bromine atom at the 2-position offers a reactive handle for substitution, most notably through palladium-catalyzed cross-coupling reactions.

One of the most powerful methods utilizing this bromo-substituent is the Suzuki-Miyaura coupling reaction. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org In this context, this compound acts as the organohalide partner. By reacting it with various arylboronic acids, chemists can efficiently replace the bromine atom with a wide range of aryl groups. This methodology was successfully employed to convert 2-amino-6-bromo-1,8-naphthyridine into various 2-amino-6-aryl-1,8-naphthyridines, demonstrating the utility of bromo-naphthyridines as precursors for creating carbon-carbon bonds with low catalyst loading and high yields. researchgate.net This approach allows for the systematic synthesis of libraries of compounds with diverse substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Furthermore, the bromo-naphthyridine core can be incorporated into more elaborate molecular architectures. For instance, derivatives like 2-Bromo-N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamides have been synthesized, showcasing how the bromo-naphthyridine scaffold can be linked to other heterocyclic systems to create novel chemical entities with potential applications in medicinal chemistry. nih.gov

Relevance to Advanced Synthetic Methodology Development

The compound this compound is not only a precursor for diverse derivatives but also a relevant substrate for the development and optimization of advanced synthetic methodologies. The dual functionality of an aryl bromide and a primary amine within the same molecule presents both challenges and opportunities for synthetic chemists seeking to create selective and efficient reactions.

The Buchwald-Hartwig amination is a prime example of an advanced, palladium-catalyzed cross-coupling reaction where such substrates are highly relevant. wikipedia.org This reaction forms carbon-nitrogen (C-N) bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org The 2-bromo-1,8-naphthyridine (B171627) moiety is an ideal electrophilic partner for this transformation, allowing for the introduction of a vast array of secondary or primary amines at the 2-position. The development of sophisticated and sterically hindered phosphine (B1218219) ligands has been instrumental in expanding the scope of this reaction, enabling the coupling of virtually any amine with a wide variety of aryl partners under mild conditions. wikipedia.orgresearchgate.net

The presence of the unprotected 3-amino group on the same ring as the bromine atom makes this compound a particularly interesting substrate for testing reaction selectivity. Developing conditions that promote C-N coupling at the C-Br bond without undesired side reactions involving the existing amino group is a key objective in modern synthetic chemistry. Research into the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines has shown that such transformations are feasible, providing a blueprint for similar selective reactions on heteroaromatic systems like this compound. nih.gov The use of such challenging substrates helps drive the discovery of new, more robust, and selective catalytic systems that tolerate a wider range of functional groups. nih.govhokudai.ac.jp

Advanced Synthetic Methodologies for 2 Bromo 1,8 Naphthyridin 3 Amine and Its Precursors

Strategies for the Construction of the 1,8-Naphthyridine (B1210474) Core

The assembly of the 1,8-naphthyridine scaffold is a critical first step and can be achieved through several elegant and efficient chemical transformations. These methods provide access to a wide array of substituted 1,8-naphthyridines, which can then be further elaborated to the desired product.

Cyclocondensation Approaches, including Friedländer Reactions and their Modifications

The Friedländer annulation is a cornerstone in the synthesis of quinolines and their heteroaromatic analogues, including 1,8-naphthyridines. This acid- or base-catalyzed condensation reaction, followed by a cyclodehydration, typically involves the reaction of a 2-aminopyridine derivative bearing a carbonyl group (aldehyde or ketone) at the 3-position with a compound containing a reactive α-methylene group. nih.gov

A significant advancement in the Friedländer synthesis of 1,8-naphthyridines involves the use of green and sustainable reaction conditions. For instance, a gram-scale synthesis has been developed using the inexpensive and biocompatible ionic liquid choline hydroxide (ChOH) as a catalyst in water, marking the first reported synthesis of naphthyridines in an aqueous medium. nih.gov This method avoids the use of harsh reaction conditions, organic solvents, and expensive metal catalysts often associated with traditional Friedländer reactions. nih.gov The use of basic ionic liquids as both solvent and catalyst under solvent-free conditions has also proven to be an efficient and green method for this transformation. nih.gov

Modifications to the classical Friedländer approach have expanded its scope and applicability. Propylphosphonic anhydride (T3P®) has been shown to promote the synthesis of polysubstituted naphthyridines under mild conditions. Furthermore, the use of solid acid catalysts like Amberlyst-15 resin and metal catalysts such as Pd/C have been reported to facilitate the Friedländer synthesis of substituted quinolines and, by extension, can be applied to naphthyridine synthesis.

Catalyst/Solvent SystemReactantsKey Features
Choline hydroxide (ChOH) in Water2-Aminonicotinaldehyde and active methylene (B1212753) carbonylsGram-scale synthesis, environmentally friendly, avoids organic solvents and metal catalysts. nih.gov
Basic Ionic Liquids (e.g., [Bmmim][Im])2-Amino-3-pyridinecarboxaldehyde and α-methylene carbonylsSolvent-free conditions, catalyst is reusable. nih.gov
CeCl3·7H2O2-Aminonicotinaldehyde and carbonyl compounds with α-methylene groupSolvent-free grinding conditions at room temperature, high yields.

Multi-Component Reactions for Naphthyridine Assembly

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step. Several MCRs have been developed for the efficient assembly of the 1,8-naphthyridine core.

A notable example is the one-pot, three-component reaction of substituted 2-aminopyridines, malononitrile or methyl/ethyl cyanoacetate, and various aldehydes. organic-chemistry.orgrsc.org This reaction can be catalyzed by Lewis acids such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N′-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) under mild, room temperature conditions, affording good to high yields of the desired 1,8-naphthyridine derivatives. organic-chemistry.org The catalyst in this system is reusable, adding to the green credentials of the methodology. organic-chemistry.org

Four-component reactions have also been successfully employed. For example, the reaction of 1,6-dimethylpyridin-2(1H)-one, an aromatic aldehyde, a substituted aniline, and malononitrile under neat conditions using ceric ammonium nitrate (CAN) as a catalyst provides excellent yields of 1,8-naphthyridine derivatives in a short reaction time. rsc.org These MCR strategies offer significant advantages in terms of efficiency, diversity, and the ability to generate complex molecular scaffolds from simple starting materials.

Reaction TypeComponentsCatalystKey Features
Three-componentSubstituted 2-aminopyridines, malononitrile/cyanoacetate, aldehydesTBBDA or PBBSRoom temperature, good to high yields, reusable catalyst. organic-chemistry.orgrsc.org
Four-component1,6-Dimethylpyridin-2(1H)-one, aromatic aldehyde, substituted aniline, malononitrileCeric Ammonium Nitrate (CAN)Neat conditions, excellent yields, short reaction times. rsc.org

Ring-Closing Strategies and Intramolecular Cyclizations

Intramolecular cyclization reactions represent another important avenue for the construction of the 1,8-naphthyridine ring system. These strategies often involve the formation of a key intermediate that is pre-disposed to cyclize, forming the second ring of the bicyclic system.

One such approach involves the reductive cyclization of a precursor like ethyl 2-nitro-3-pyridylmethylenemalonate. Another strategy is the intramolecular nucleophilic cyclization of a suitably substituted pyridine (B92270) derivative, such as 3-(3-pyridyl)-2-phenylpropylamine. These methods highlight the versatility of designing precursors that can undergo efficient ring-closing reactions to furnish the desired naphthyridine core.

Direct Synthetic Routes to 2-Bromo-1,8-naphthyridin-3-amine

While the construction of the 1,8-naphthyridine core is well-established, the direct and regioselective synthesis of this compound presents a more specific synthetic challenge. The introduction of both a bromine atom at the C-2 position and an amine group at the C-3 position requires careful consideration of the directing effects of the substituents and the reactivity of the naphthyridine ring.

Regioselective Halogenation Reactions for Bromine Introduction

The regioselective introduction of a bromine atom onto the 1,8-naphthyridine ring is a crucial step. Direct bromination of the parent 1,8-naphthyridine typically leads to substitution at the 3- and 6-positions. Therefore, to achieve bromination at the C-2 position, a pre-existing substituent that directs the incoming electrophile or a different synthetic strategy is required.

One potential strategy involves the synthesis of a precursor such as 1,8-naphthyridin-2(1H)-one, which can then be converted to the 2-bromo derivative. For example, the synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde has been reported via a Vilsmeier-Haack cyclization of N-(pyridin-2-yl) acetamides. A similar approach could potentially be adapted for the synthesis of the analogous 2-bromo derivative.

The use of N-bromosuccinimide (NBS) is a common method for the regioselective bromination of aromatic and heteroaromatic compounds, often with the reaction conditions being tuned to achieve the desired selectivity. nih.gov

Amination Strategies for the Introduction of the C-3 Amine Group

The introduction of an amine group at the C-3 position can be accomplished through various amination strategies. One common approach is the reduction of a nitro group at the C-3 position. This would involve the synthesis of a 2-bromo-3-nitro-1,8-naphthyridine precursor, which could then be reduced to the desired 3-amino product.

Alternatively, nucleophilic aromatic substitution (SNAr) reactions can be employed. If a suitable leaving group is present at the C-3 position of a 2-bromo-1,8-naphthyridine (B171627), it could be displaced by an amine nucleophile. Copper-catalyzed amination reactions, using sodium azide (B81097) as the amino source, have been shown to be effective for the amination of halo(hetero)arenes and could potentially be applied in this context. researchgate.net

It has been reported that the amination of 2-bromo-1,8-naphthyridine with potassium amide in liquid ammonia exclusively yields 2-amino-1,8-naphthyridine. researchgate.net This highlights the challenge of introducing an amino group at a different position when a halogen is already present at C-2. Therefore, a more likely successful strategy would involve the construction of the 1,8-naphthyridine ring with a nitrogen-containing functional group already at the C-3 position, which can then be converted to the amine after the introduction of the bromine at C-2.

PrecursorReagent/ReactionProduct
2-Bromo-3-nitro-1,8-naphthyridineReducing agent (e.g., SnCl2, H2/Pd)This compound
2-Bromo-3-halo-1,8-naphthyridineAmine nucleophile (SNAr)This compound
3-Amino-1,8-naphthyridineBrominating agent (e.g., NBS)This compound (potential for other isomers)

Optimization of Reaction Conditions and Catalyst Systems

The synthesis of the 1,8-naphthyridine core often relies on the Friedländer annulation, a condensation reaction between a 2-aminopyridine-3-carbaldehyde and a compound containing an active methylene group. nih.gov The efficiency and yield of this reaction are highly dependent on the choice of catalyst and reaction conditions. Optimization studies have explored various parameters to enhance the synthesis of 1,8-naphthyridine derivatives.

Key areas of optimization include the catalyst system, solvent, and temperature. While traditional methods often employ harsh acid or base catalysts, recent advancements have focused on milder and more efficient alternatives. nih.gov For instance, ionic liquids (ILs) have emerged as effective catalysts and solvents. acs.org In one study, a series of basic ionic liquids were synthesized and tested, with [Bmmim][Im] showing superior catalytic activity for the Friedländer reaction, likely due to its stronger basicity. acs.org

Another significant advancement is the use of the biocompatible and inexpensive ionic liquid, choline hydroxide (ChOH), as a metal-free catalyst in water. nih.govacs.org Researchers have systematically optimized the reaction conditions for the synthesis of 2-methyl-1,8-naphthyridine, a model compound. The optimal conditions were found to be 1 mol% of ChOH in water at 50 °C for 6 hours, which resulted in a near-quantitative yield (99%). nih.govresearchgate.net This highlights the dual importance of both the catalyst and the aqueous solvent system for achieving high efficiency. nih.gov The superiority of ChOH was demonstrated by comparison with other common bases like NaOH and KOH, which provided lower yields under the same conditions. nih.govacs.org Organocatalysts, such as the bicyclic amine TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have also proven to be highly reactive and regioselective catalysts for preparing 2-substituted 1,8-naphthyridines. organic-chemistry.orgorganic-chemistry.org

Table 1: Optimization of Reaction Conditions for 1,8-Naphthyridine Synthesis via Friedländer Reaction.
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Choline Hydroxide (1 mol%)Water50699 nih.gov
[Bmmim][Im]None (IL acts as solvent)8024High acs.org
NaOHWater50688 nih.gov
KOHWater50684 nih.gov
TABOVariousHigher temperatures-High Regioselectivity organic-chemistry.org

Convergent and Divergent Synthetic Pathways Employing this compound

The structure of this compound, featuring two distinct and reactive functional groups (a bromine atom and an amino group) at defined positions, makes it an ideal scaffold for both convergent and divergent synthetic strategies to create libraries of complex derivatives.

In a divergent synthesis , the core molecule of this compound would be synthesized first. Subsequently, the bromine and amino groups would be independently or sequentially modified to generate a wide array of analogues. For example, the bromine atom at the C2 position can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or alkyl substituents. Concurrently or sequentially, the amino group at the C3 position can be acylated, alkylated, or used to form other functional groups, leading to a vast chemical space from a single, common intermediate.

In a convergent synthesis , different functionalized fragments would be prepared separately and then combined in the final stages to form the target molecule. For instance, a pre-functionalized ketone could be condensed with a 2-aminopyridine-3-carbaldehyde derivative in a Friedländer-type reaction. This approach allows for the late-stage introduction of complexity and can be more efficient for creating highly elaborate target molecules, as it minimizes the number of steps in the longest linear sequence.

Sequential Functionalization Approaches for Complex Derivatives

The presence of two distinct reactive sites on this compound allows for well-defined, sequential functionalization. This step-by-step modification is a powerful tool for building molecular complexity and synthesizing targeted derivatives.

A typical sequential approach might involve:

Protection of the Amino Group: The 3-amino group is first protected with a group like Boc to prevent its interference in subsequent steps.

Functionalization at the C2-Position: The bromine atom at the C2 position can then be used as a handle for transition-metal-catalyzed cross-coupling reactions. For example, a Suzuki coupling could introduce a variety of aryl or heteroaryl groups, or a Buchwald-Hartwig amination could install a different amine functionality. A study on the iridium-catalyzed coupling of indolines with 1,8-naphthyridines demonstrates the feasibility of functionalizing the α-position of the naphthyridine ring. mdpi.com

Deprotection and Functionalization at the C3-Position: After successful modification at the C2 position, the protecting group on the 3-amino group is removed. The now-free amine can be modified through reactions such as acylation to form amides, reductive amination to form secondary or tertiary amines, or diazotization followed by substitution.

This controlled, stepwise approach ensures that reactions occur at the desired positions, enabling the rational design and synthesis of highly functionalized and complex 1,8-naphthyridine derivatives. nih.gov

Green Chemistry Principles in the Synthesis of this compound and Related Naphthyridines

Traditional synthetic routes for heterocyclic compounds often involve hazardous solvents, expensive metal catalysts, and harsh reaction conditions, which are environmentally detrimental. nih.gov Consequently, there is a growing emphasis on incorporating green chemistry principles into the synthesis of 1,8-naphthyridines. rsc.orgasianpubs.org

Utilization of Sustainable Solvents (e.g., Water, Ionic Liquids)

A major focus of green synthetic chemistry is the replacement of volatile and toxic organic solvents with more sustainable alternatives.

Water: As a solvent, water is non-toxic, non-flammable, inexpensive, and abundant. nih.gov Its use in the Friedländer synthesis of 1,8-naphthyridines has been successfully demonstrated. nih.govrsc.org Performing the reaction in water not only reduces environmental impact but can also simplify product isolation. nih.gov The high yield (99%) achieved for 2-methyl-1,8-naphthyridine synthesis in water highlights its viability as a green solvent for this class of reactions. nih.gov

Ionic Liquids (ILs): ILs are salts with low melting points that can act as both solvents and catalysts. nih.govnih.gov Their negligible vapor pressure, high thermal stability, and recyclability make them attractive green alternatives. nih.govauctoresonline.org Basic ionic liquids have been shown to effectively promote the Friedländer reaction for 1,8-naphthyridine synthesis, often under solvent-free conditions, with the IL being reused multiple times without significant loss of activity. nih.gov This dual role simplifies the reaction setup and workup, aligning with green chemistry goals. tandfonline.com

Metal-Free and Catalyst-Free Synthetic Protocols

Eliminating the need for expensive and often toxic heavy metal catalysts is another key principle of green chemistry.

Metal-Free Catalysis: The development of metal-free catalytic systems is a significant area of research. The use of choline hydroxide, an organic, biocompatible ionic liquid, as a catalyst for the Friedländer reaction in water is a prime example of a metal-free protocol. nih.govacs.org This system provides excellent yields under mild conditions. nih.gov Borane-catalyzed hydrogenation of 1,8-naphthyridines represents another metal-free approach for producing their saturated analogues. nih.gov Furthermore, photochemical methods using DMSO as a methylation agent under visible light have been developed, avoiding the need for transition metals or external photosensitizers. researchgate.net

Catalyst-Free Protocols: In some cases, the synthesis can be designed to proceed efficiently without any catalyst at all. One-pot, three-component domino reactions in benign solvents like ethanol have been developed for the regioselective synthesis of functionalized tandfonline.comCurrent time information in Denbighshire, GB.naphthyridines under catalyst-free conditions. rsc.org These methods offer advantages such as operational simplicity, short reaction times, and high yields, further enhancing the green credentials of the synthesis. rsc.org

Table 2: Comparison of Green Chemistry Approaches in 1,8-Naphthyridine Synthesis.
ApproachKey FeaturesAdvantagesReference
Aqueous Synthesis with Choline HydroxideMetal-free catalyst, water as solventHigh yield, mild conditions, biocompatible, inexpensive nih.govacs.org
Ionic Liquid CatalysisIL as both catalyst and solventRecyclable, solvent-free conditions, high thermal stability nih.govnih.gov
Catalyst-Free Domino ReactionThree-component reaction in ethanolHigh atom economy, simple procedure, no catalyst cost/waste rsc.org
Microwave-Assisted SynthesisUse of microwave irradiationReduced reaction times, energy efficient asianpubs.org

Atom Economy and Reaction Efficiency Considerations

Atom Economy (AE) is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. scranton.edu It highlights how many atoms from the reactants are incorporated into the final product versus how many are lost as byproducts. scranton.edu In contrast, Reaction Mass Efficiency (RME) offers a more practical assessment by considering the actual masses of reactants, the reaction yield, and stoichiometric factors. mdpi.com

Efficiency in Precursor Synthesis: The Case of 2-Amino-3-bromopyridine

A key precursor for the target compound is 2-amino-3-bromopyridine, which is commonly synthesized via the electrophilic bromination of 2-aminopyridine. This is a substitution reaction, which, by its nature, generates byproducts, thus leading to an atom economy of less than 100%.

The reaction involves substituting a hydrogen atom on the pyridine ring with a bromine atom. The primary byproduct generated is hydrogen bromide (HBr).

Table 1: Theoretical Atom Economy for the Bromination of 2-Aminopyridine

Reactant Molecular Weight ( g/mol ) Product Molecular Weight ( g/mol )
2-Aminopyridine (C₅H₆N₂) 94.12 2-Amino-3-bromopyridine (C₅H₅BrN₂) 173.01
Bromine (Br₂) 159.81 Hydrogen Bromide (HBr) 80.91
Total Reactant Mass 253.93
Atom Economy (%) 68.13%

Calculation: (173.01 / (94.12 + 159.81)) * 100

Efficiency in 1,8-Naphthyridine Ring Formation

The construction of the 1,8-naphthyridine core often employs the Friedländer annulation reaction. This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.gov This approach is widely regarded as one of the simplest and most efficient methods for generating the naphthyridine scaffold. nih.gov

Table 2: Comparison of Reaction Conditions and Efficiencies for 1,8-Naphthyridine Synthesis via Friedländer Reaction

Carbonyl Compound Catalyst/Solvent Temperature Time Yield (%)
Acetone (B3395972) Choline Hydroxide / H₂O 50 °C 6 h >95% acs.org
Ethyl acetoacetate Choline Hydroxide / H₂O 50 °C 6 h >95% acs.org
Cyclohexanone Choline Hydroxide / H₂O 50 °C 8 h >95% acs.org
Phenylacetonitrile [Bmmim][Im] (Ionic Liquid) / Solvent-free 80 °C 24 h 91% nih.gov

Data is for the synthesis of related 2-substituted 1,8-naphthyridines from 2-aminonicotinaldehyde.

Computational and Theoretical Investigations of 2 Bromo 1,8 Naphthyridin 3 Amine

Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) Calculations for Ground State Geometries

Information not available.

Frontier Molecular Orbital (FMO) Theory Applications and Reactivity Prediction

Information not available.

Prediction of Reactivity and Selectivity

Mapping of Nucleophilic and Electrophilic Sites (e.g., Molecular Electrostatic Potential - MEP)

Information not available.

Regioselectivity and Stereoselectivity Predictions based on Theoretical Models

Information not available.

Reaction Pathway Modeling and Energy Profiles

Information not available.

Computational Simulation of Reaction Mechanisms

While no specific studies on the reaction mechanisms of 2-Bromo-1,8-naphthyridin-3-amine have been published, computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the pathways of chemical transformations. For related heterocyclic compounds, DFT calculations are commonly employed to map the potential energy surface of a reaction, identifying transition states, intermediates, and products. This approach allows for a detailed understanding of bond-forming and bond-breaking processes at the molecular level. Future research on this compound could utilize these methods to investigate its synthesis, degradation, or interaction with biological targets.

Barrier Heights and Reaction Rates Prediction

The prediction of reaction barrier heights (activation energies) and reaction rates is a key application of computational chemistry that has yet to be applied to this compound. By calculating the energy of the transition state relative to the reactants, it is possible to estimate the kinetic feasibility of a reaction. Transition state theory can then be used to approximate the reaction rate constant. These predictions are invaluable for optimizing reaction conditions and understanding the reactivity of a molecule. For instance, computational studies on other bromo-substituted heterocycles have successfully predicted their reactivity in cross-coupling reactions.

Molecular Dynamics Simulations and Conformational Analysis

Conformational Landscape of this compound and its Derivatives

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular dynamics (MD) simulations can provide a detailed picture of the accessible conformations of this compound in different environments. Although no such studies have been performed on this specific molecule, MD simulations on related amino-substituted aza-aromatic compounds have revealed the preferred orientations of the amino group and the flexibility of the ring system. This information is crucial for understanding how the molecule might interact with a biological receptor.

A systematic conformational analysis, often performed using computational methods, would be necessary to identify the low-energy conformers of this compound. This would involve rotating the single bonds, such as the C-N bond of the amine group, and calculating the relative energies of the resulting geometries.

Solvent Effects on Molecular Structure and Reactivity through Continuum Models

The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to account for these effects. These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.

While no data exists for this compound, studies on other polar heterocyclic compounds have shown that solvent polarity can affect tautomeric equilibria, absorption and emission spectra, and the energetics of chemical reactions. For example, polar solvents would be expected to stabilize polar ground or transition states of this compound, potentially altering its reactivity compared to nonpolar environments. The table below illustrates hypothetical data that could be generated from such a study.

SolventDielectric ConstantCalculated Dipole Moment (Debye)
Toluene2.38Data not available
Dichloromethane8.93Data not available
Acetonitrile37.5Data not available
Water80.1Data not available

Table 1: Hypothetical data on the effect of solvent polarity on the calculated dipole moment of this compound.

Strategic Utility of 2 Bromo 1,8 Naphthyridin 3 Amine As a Building Block in Complex Organic Synthesis

Scaffold Diversification through Functional Group Interconversion

The inherent reactivity of the bromine and amine functionalities on the 1,8-naphthyridine (B1210474) scaffold allows for extensive diversification through various functional group interconversions. These transformations are foundational for modifying the electronic properties, solubility, and biological activity of the resulting molecules, and for preparing the scaffold for subsequent complex synthetic operations.

The bromo group at the C2 position is a key reactive site that can be transformed into other useful functional groups. While direct literature on 2-Bromo-1,8-naphthyridin-3-amine is sparse, the conversion of aryl bromides is a well-established practice in organic synthesis, and these methods are applicable to the naphthyridine system.

Halogen Exchange (Br to I): The Finkelstein reaction, employing a halide source like sodium iodide (NaI) in a suitable solvent such as acetone (B3395972) or dimethylformamide (DMF), can be used to convert the C2-bromo substituent to an iodo group. The resulting 2-iodo-1,8-naphthyridin-3-amine would be a more reactive substrate for certain cross-coupling reactions due to the weaker C-I bond.

Conversion to Pseudohalogens: The bromine atom can also be replaced by pseudohalogens like the cyano (-CN) or azido (B1232118) (-N₃) groups. The Rosenmund-von Braun reaction, using copper(I) cyanide (CuCN), facilitates the introduction of a nitrile group, yielding 2-cyano-1,8-naphthyridin-3-amine. This nitrile can then serve as a precursor for amines, carboxylic acids, or tetrazoles. Substitution with sodium azide (B81097) (NaN₃) would produce 2-azido-1,8-naphthyridin-3-amine, a versatile intermediate for synthesizing triazoles via cycloaddition reactions or for reduction to the corresponding amine.

Table 1: Potential Conversions of the C2-Bromo Group
Target Functional GroupReaction TypeTypical ReagentsPotential Product
Iodo (-I)Finkelstein ReactionNaI, Acetone or DMF2-Iodo-1,8-naphthyridin-3-amine
Cyano (-CN)Rosenmund-von Braun ReactionCuCN, DMF or NMP2-Cyano-1,8-naphthyridin-3-amine
Azido (-N₃)Nucleophilic SubstitutionNaN₃, DMF2-Azido-1,8-naphthyridin-3-amine

The nucleophilic 3-amino group offers numerous opportunities for derivatization, enabling the attachment of various side chains and functional groups. These reactions are typically chemoselective, leaving the C2-bromo group intact for subsequent manipulations.

Acylation: The amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to form the corresponding amides. This transformation is often used to install protecting groups or to introduce new functionalities as part of a larger synthetic strategy.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonamides. This modification alters the electronic and steric properties of the C3 position and can influence the molecule's biological interactions.

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. While potentially challenging on electron-deficient heterocyclic systems, a successful diazotization would open pathways to a wide array of functionalities through Sandmeyer-type reactions, including conversion to hydroxyl, cyano, or halo groups at the C3 position.

Application in the Construction of Fused and Annulated Heterocyclic Systems

The adjacent placement of the bromo and amino groups makes this compound an excellent precursor for the synthesis of heterocyclic systems fused to the [b]-face of the naphthyridine core. These annulation reactions typically involve a two-step sequence where the bromo group is first replaced by a suitable nucleophile, followed by an intramolecular cyclization involving the C3-amino group.

A key strategy involves the synthesis of 2,3-diamino-1,8-naphthyridine via Buchwald-Hartwig amination of the C2-bromo position. This diamine is a versatile intermediate for constructing fused five-membered rings. nih.gov

Imidazo[4,5-b] nih.govnaphthyridines: The reaction of 2,3-diamino-1,8-naphthyridine with aldehydes or carboxylic acids (or their derivatives) leads to the formation of a fused imidazole (B134444) ring. nih.gov For instance, condensation with an aldehyde followed by oxidative cyclization yields 2-substituted imidazo[4,5-b] nih.govnaphthyridines, a scaffold of interest in medicinal chemistry.

Triazolo[4,5-b] nih.govnaphthyridines: A fused triazole ring can be constructed from the 3-amino group. This can be achieved by converting the 3-amino group to an azide via diazotization and subsequent reaction with sodium azide. If a 2-alkynyl substituent has been previously installed via Sonogashira coupling, an intramolecular [3+2] cycloaddition (Click reaction) between the azide and the alkyne would yield the corresponding fused triazole system. Alternatively, reaction of a 2-hydrazinyl-1,8-naphthyridine (B13676080) (formed from the starting bromide) with nitrous acid can also lead to a fused triazolo ring.

Table 3: Synthesis of Fused Heterocyclic Systems
Target Fused SystemKey IntermediateAnnulation Reagent ExampleReaction Type
Imidazo[4,5-b] nih.govnaphthyridine1,8-Naphthyridine-2,3-diamineAromatic AldehydeCondensation and Cyclization nih.gov
Triazolo[4,5-b] nih.govnaphthyridine2-Azido-1,8-naphthyridin-3-amine(Internal Alkyne)Intramolecular Cycloaddition

Intramolecular Cyclization Strategies Utilizing the Naphthyridine Core

The inherent structure of this compound provides a robust platform for intramolecular cyclization reactions, leading to the formation of novel, rigid, fused heterocyclic systems. These strategies typically involve modifying one of the functional groups with a side chain that contains a reactive partner for the second functional group, facilitating a ring-closing reaction.

One common approach involves the acylation or alkylation of the 3-amino group with a reagent that also contains a terminal nucleophile or electrophile. The resulting intermediate can then undergo cyclization. For instance, acylation with a molecule containing a terminal alkyne or alkene could set the stage for a subsequent intramolecular reaction, such as a palladium-catalyzed cyclization, to form a new ring fused to the naphthyridine core.

While direct examples involving this compound are not prevalent in the literature, the principles are well-established. For example, palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reactions have been successfully employed on related systems to create conformationally restricted aza[3.1.0]bicycles. nih.gov This type of transformation, which forges a new C–N bond, demonstrates the potential for cyclizing an appropriately appended side chain onto the naphthyridine framework. nih.gov Similarly, intramolecular cyclizations of amides have been studied extensively, where various reaction conditions can selectively produce different types of fused or spirocyclic products. rsc.org These established methods highlight the potential for creating complex polycycles by leveraging the reactivity of the naphthyridine core.

A hypothetical intramolecular cyclization strategy is outlined in the table below:

StepDescriptionReactive SitePotential ReagentResulting Intermediate
1Acylation of the amineC3-NH₂4-pentenoyl chlorideN-(2-bromo-1,8-naphthyridin-3-yl)pent-4-enamide
2Intramolecular Heck ReactionC2-Br and terminal alkenePd(OAc)₂, PPh₃, BaseFused tricyclic system

Annelation Reactions to Form Novel Polycyclic Frameworks

Annelation, the construction of a new ring onto an existing one, is a powerful strategy for synthesizing complex polycyclic frameworks. This compound is an ideal substrate for annelation reactions, as the bromo and amino groups can act as dual anchors to build out new ring systems.

A prominent strategy would be a tandem reaction sequence. For example, the bromine at the C2 position can undergo a Sonogashira coupling with a terminal alkyne. If this alkyne also bears a group capable of reacting with the adjacent C3-amino group (e.g., a carboxylic acid or aldehyde), a subsequent intramolecular condensation or cyclization would lead to a new fused ring. This approach allows for the one-pot construction of tri- and tetracyclic systems.

The Friedländer annulation, a classic method for synthesizing quinolines and naphthyridines, provides conceptual inspiration. researchgate.netasianpubs.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. asianpubs.org By analogy, one could envision reacting this compound with a β-keto ester or a similar 1,3-dicarbonyl compound. Such a reaction could potentially lead to the formation of a new pyridone ring fused to the naphthyridine core, creating a diazaphenanthroline derivative. The synthesis of dibenzo[b,g] nih.govorganic-chemistry.org-naphthyridin-1-one derivatives has been achieved through a three-component protocol involving 2-chloroquinoline-3-carbaldehydes, demonstrating the feasibility of building fused systems onto related heterocyclic cores. researchgate.net

Contribution to Library Synthesis and Combinatorial Chemistry Methodologies (Focus on Synthetic Strategy)

The distinct reactivity of the amino and bromo groups makes this compound an excellent scaffold for combinatorial chemistry and library synthesis. The ability to perform selective reactions at two different points on the molecule allows for the generation of large, diverse libraries of compounds from a common core, which is a cornerstone of modern drug discovery and materials science. nih.gov

The synthetic strategy hinges on a two-dimensional diversification approach. A library of reactants can be introduced at the C3-amino position, while a second, different library of reactants can be introduced at the C2-bromo position.

Diversification at C3-NH₂: The primary amino group can be readily acylated with a library of carboxylic acids or sulfonylated with a library of sulfonyl chlorides to generate diverse amides and sulfonamides, respectively. Reductive amination with a library of aldehydes or ketones provides access to secondary amines.

Diversification at C2-Br: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions. A Suzuki coupling with a library of boronic acids can introduce a wide range of aryl or heteroaryl substituents. A Buchwald-Hartwig amination can install various amine functionalities. Sonogashira and Heck couplings allow for the introduction of alkyne and alkene groups, respectively.

This two-point diversification strategy enables the exploration of a vast chemical space around the 1,8-naphthyridine core. Multi-component reactions, which combine three or more starting materials in a single step, are also a powerful tool for building libraries of 1,8-naphthyridine derivatives and related heterocycles. organic-chemistry.org

Automated Synthesis Protocols

The types of reactions used to functionalize this compound—such as amide bond formation and palladium-catalyzed cross-coupling—are highly amenable to automation. These reactions are typically robust, high-yielding, and have well-defined protocols that can be translated to robotic synthesis platforms and continuous flow systems.

Automated synthesis offers significant advantages for library generation, including increased throughput, improved reproducibility, and the ability to perform reactions in a miniaturized format. Flow chemistry, in particular, allows for precise control over reaction parameters like temperature, pressure, and residence time, which can enhance reaction efficiency and selectivity. An automated, continuous flow synthesis has been successfully developed for producing spirocyclic tetrahydro-1,8-naphthyridines from halogenated vinylpyridines, demonstrating that complex heterocyclic scaffolds can be constructed using these advanced synthetic technologies.

Parallel Synthesis of Naphthyridine Derivatives

Parallel synthesis is a direct application of the combinatorial strategies described above, allowing for the rapid production of a library of discrete compounds. Using a standard 96-well plate format, a solution of this compound can be dispensed into each well.

Subsequently, a different building block (e.g., a unique boronic acid for a Suzuki reaction) can be added to each well or each column of wells. After the reaction at the C2 position is complete, a second diversification step can be performed in parallel by adding a new set of reactants (e.g., unique carboxylic acids for amide coupling) to the wells. This process generates a grid of unique products, where each compound has a different combination of substituents at the C2 and C3 positions. This method is highly efficient for creating focused libraries for structure-activity relationship (SAR) studies. nih.gov

Emerging Research Frontiers and Unaddressed Challenges in 2 Bromo 1,8 Naphthyridin 3 Amine Chemistry

Advanced Reaction Monitoring and In-Situ Analysis Techniques (Focus on Methodology, not Compound Identification)

Spectroscopic Tools for Real-time Reaction Progress Monitoring (e.g., in-situ IR, Raman)

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction kinetics, and identifying transient intermediates. For a molecule like 2-Bromo-1,8-naphthyridin-3-amine, in-situ spectroscopic techniques such as Infrared (IR) and Raman spectroscopy offer powerful tools for gaining deep mechanistic insights. americanpharmaceuticalreview.com

In-situ IR spectroscopy can be employed to track the progress of reactions involving the amine group or changes in the aromatic ring system. For instance, in an acylation or alkylation reaction of the 3-amino group, the disappearance of the N-H stretching vibrations and the appearance of new carbonyl (C=O) or C-N stretching bands can be monitored in real time. americanpharmaceuticalreview.com

Raman spectroscopy is particularly well-suited for monitoring reactions involving the carbon-bromine bond. The C-Br stretching vibration gives a distinct Raman signal, and its disappearance can be quantitatively tracked to follow the progress of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, at the 2-position. americanpharmaceuticalreview.com This allows for precise determination of reaction endpoints and can help in minimizing the formation of impurities. americanpharmaceuticalreview.com

The table below summarizes the potential applications of in-situ spectroscopy for monitoring reactions of this compound.

Spectroscopic ToolTarget Functional Group/BondMonitored Vibrational ModePotential Applications in Reaction Monitoring
In-situ IR 3-Amine (-NH2)N-H stretchingFollowing acylation, sulfonylation, or alkylation reactions.
Aromatic RingC=C and C=N stretchingDetecting changes in the electronic structure of the naphthyridine core during reactions.
In-situ Raman 2-Bromo (-Br)C-Br stretchingMonitoring the progress of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
Naphthyridine CoreRing breathing modesGaining insights into the overall structural changes of the molecule during a reaction.

High-Throughput Experimentation in Reaction Discovery

High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemical research for the rapid discovery and optimization of new reactions. bohrium.com The application of HTE to the chemistry of this compound could significantly accelerate the exploration of its synthetic potential. cam.ac.uk

Given the two distinct reactive sites on the molecule, a vast chemical space of potential derivatives can be accessed. HTE allows for the parallel screening of numerous reaction parameters, such as catalysts, ligands, bases, solvents, and temperatures, in a time- and material-efficient manner. bohrium.comcam.ac.uk For instance, in a Suzuki coupling reaction at the 2-position, an HTE workflow could rapidly identify the optimal palladium catalyst and ligand combination from a large library, a task that would be prohibitively laborious using traditional one-at-a-time experimentation.

A hypothetical HTE screen for a Suzuki coupling reaction on this compound is outlined below:

Parameter ScreenedVariablesNumber of Variations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, etc.10-20
Ligand Buchwald ligands, phosphines, NHCs, etc.20-50
Base K₂CO₃, Cs₂CO₃, K₃PO₄, DBU, etc.5-10
Solvent Toluene, Dioxane, DMF, Acetonitrile, etc.5-10
Boronic Acid Various aryl and heteroaryl boronic acids10-100

Such an approach would not only speed up the synthesis of new derivatives but also generate large datasets that can be used to build predictive models for future reactions. mit.edu

Theoretical Insights Driving New Synthetic Discoveries

The integration of computational chemistry with experimental work is a powerful strategy for modern synthetic chemistry. For this compound, theoretical insights can guide the design of new reactions and predict the outcomes of unexplored transformations.

Predictive Modeling for Unexplored Reactivity Patterns

Quantitative Structure-Property Relationship (QSPR) models and other predictive modeling techniques can be developed to understand and predict the reactivity of the this compound scaffold. nih.gov By calculating various molecular descriptors (e.g., atomic charges, bond orders, frontier molecular orbital energies), it is possible to build models that correlate these properties with experimentally observed reactivity.

For example, a predictive model could be trained to forecast the regioselectivity of electrophilic aromatic substitution on the naphthyridine ring or to predict the relative rates of competing reactions at the bromo and amino functionalities. Such models can help chemists to prioritize experiments and to design substrates with enhanced or suppressed reactivity at specific sites. nih.gov

Key parameters that could be used in a predictive model for the reactivity of this compound derivatives include:

Electronic Parameters: Hammett constants, calculated pKa values, and atomic charges. nih.gov

Steric Parameters: Steric hindrance around the reactive sites. nih.gov

Topological and Quantum Chemical Descriptors: Molecular connectivity indices and frontier molecular orbital energies. nih.gov

Applications of Artificial Intelligence and Machine Learning in Naphthyridine Reaction Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemical reactions are designed and predicted. nih.govmit.edumdpi.com For the this compound system, ML models can be trained on existing reaction data to predict the outcomes of new reactions with high accuracy. rsc.org

Generative models, a type of AI, can design novel naphthyridine derivatives with desired properties by learning the underlying patterns in known chemical structures. bohrium.com For instance, a generative model could be tasked with designing new this compound analogues with specific electronic or steric properties, which could then be synthesized and tested.

The table below illustrates potential AI and ML applications in the context of this compound chemistry.

AI/ML ApplicationDescriptionPotential Impact
Reaction Outcome Prediction Training a model to predict the yield and products of a reaction based on the starting materials and conditions. rsc.orgReduces the number of failed experiments and accelerates optimization.
Generative Molecular Design Using AI to generate novel naphthyridine structures with desired properties. nih.govbohrium.comExpands the accessible chemical space for drug discovery and materials science.
Retrosynthesis Planning Employing AI to propose synthetic routes to complex target molecules.Facilitates the synthesis of novel and complex naphthyridine derivatives.
Active Learning An iterative process where the ML model suggests the most informative experiments to perform next. nih.govMaximizes the knowledge gained from a limited number of experiments.

Future Perspectives for the this compound Scaffold in Synthetic Chemistry

The unique structural and electronic properties of the this compound scaffold position it as a versatile building block for future applications beyond traditional medicinal chemistry.

Integration with Supramolecular Chemistry and Materials Science (Purely Chemical Design)

The 1,8-naphthyridine (B1210474) core is an excellent ligand for metal ions, and the presence of the bromo and amino groups on this compound provides opportunities for creating sophisticated supramolecular architectures and functional materials. researchgate.netresearchgate.net

Through judicious chemical modifications, this scaffold can be incorporated into larger molecular systems designed for specific functions. For example, the amino group can be functionalized with recognition motifs for anions or other guest molecules, while the bromo group can be used as a handle to attach the molecule to surfaces or to polymer backbones. nwhitegroup.com

In materials science, the electron-deficient nature of the naphthyridine ring makes it an interesting component for organic electronic materials. researchgate.net By synthesizing oligomers or polymers containing the this compound unit, it may be possible to develop new materials for applications such as organic light-emitting diodes (OLEDs) or sensors. The bromo and amino groups allow for fine-tuning of the electronic properties of the resulting materials through further chemical transformations. researchgate.net

Potential design strategies for integrating this compound into supramolecular and materials chemistry include:

Synthesis of Macrocycles: The bromo and amino groups can be used in cyclization reactions to form macrocyclic hosts for guest molecules.

Formation of Coordination Polymers: The naphthyridine nitrogen atoms can coordinate to metal centers to form extended one-, two-, or three-dimensional networks with interesting porous or catalytic properties. researchgate.net

Development of Fluorescent Sensors: Functionalization of the amino group with fluorophores could lead to sensors that exhibit a change in fluorescence upon binding to metal ions or other analytes.

Creation of Novel Conjugated Materials: Polymerization through the bromo and amino groups could yield novel conjugated polymers with tailored electronic and optical properties for use in organic electronics. researchgate.net

Exploration of Less-Common Derivatization Pathways and Novel Molecular Architectures

The strategic positioning of the bromo and amino functionalities on the 1,8-naphthyridine core of this compound presents a unique opportunity for the construction of novel polycyclic systems. Researchers are moving beyond standard cross-coupling and substitution reactions to explore more complex transformations that utilize both reactive sites to build additional heterocyclic rings.

One of the most promising avenues in this endeavor is the synthesis of fused triazole and tetrazole systems. These reactions typically involve the initial conversion of the 3-amino group into a more reactive intermediate, such as a hydrazinyl or azido (B1232118) moiety, which then undergoes intramolecular cyclization.

A notable example is the formation of thesciencein.orgwikipedia.orgnrochemistry.comtriazolo[4,3-a] thesciencein.orgjasco.ronaphthyridines. This transformation is initiated by the conversion of the 3-amino group of the parent compound into a hydrazinyl derivative. This intermediate can then be reacted with various reagents to construct the triazole ring. For instance, oxidation of a substituted hydrazinyl-1,8-naphthyridine can lead to the formation of the fused triazole system. A 2024 study highlighted a straightforward and efficient microwave-assisted synthesis of 9-(4-bromophenyl)-6-aryl- thesciencein.orgwikipedia.orgnrochemistry.comtriazolo[4,3-a] thesciencein.orgjasco.ronaphthyridine-2-carbonitriles from a 7-(2-(4-bromobenzylidene)hydrazinyl)-6-aryl-1,8-naphthyridine-2-carbonitrile precursor using chloramine-T as an oxidizing agent. thesciencein.org This approach underscores the potential to generate complex heterocyclic frameworks from appropriately substituted 1,8-naphthyridine precursors.

Similarly, the synthesis of tetrazolo[1,5-a] thesciencein.orgjasco.ronaphthyridines represents another less-common derivatization pathway. This involves the conversion of the amino group to an azido group, which can then undergo intramolecular cyclization to form the fused tetrazole ring. A recent publication from 2025 reported the synthesis and structural characterization of a novel tetrazolo[1,5-a]-derivative of naphthyridine, highlighting its potential in various applications. researchgate.net

Beyond the fusion of five-membered rings, research is also exploring the construction of other heterocyclic systems. While direct applications of classic named reactions like the Pictet-Spengler or Gould-Jacobs starting from this compound are not yet widely reported, the principles of these reactions, which involve the condensation of an amine with a carbonyl compound followed by ring closure, offer a conceptual framework for future explorations. wikipedia.orgnrochemistry.comwikipedia.org The development of such pathways could lead to the synthesis of novel six-membered heterocyclic rings fused to the 1,8-naphthyridine core.

The table below summarizes some of the less-common derivatization pathways and the resulting novel molecular architectures originating from precursors of this compound.

Starting Precursor (Derived from this compound)Reaction TypeResulting Novel Molecular ArchitectureKey Features
2-Bromo-3-hydrazinyl-1,8-naphthyridineOxidative CyclizationBromo-substituted thesciencein.orgwikipedia.orgnrochemistry.comtriazolo[4,3-a] thesciencein.orgjasco.ronaphthyridinesFormation of a fused triazole ring system.
2-Bromo-3-azido-1,8-naphthyridineIntramolecular CyclizationBromo-substituted tetrazolo[1,5-a] thesciencein.orgjasco.ronaphthyridinesCreation of a fused tetrazole ring.

These emerging synthetic strategies are significantly expanding the chemical space accessible from this compound. The novel, rigid, and polycyclic architectures generated through these less-common derivatization pathways are of considerable interest for their potential applications in materials science, medicinal chemistry, and coordination chemistry. The continued exploration of such innovative synthetic routes is expected to uncover even more diverse and functionally rich molecular structures based on the versatile 1,8-naphthyridine scaffold.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Bromo-1,8-naphthyridin-3-amine, and how can its structural integrity be validated?

  • Methodological Answer : A common approach involves bromination of 1,8-naphthyridine precursors. For example, 3-Bromo-1,5-naphthyridine derivatives can be synthesized using ammonium hydroxide (NH4_4OH) and copper sulfate (CuSO4_4) under sealed conditions at 40°C for 40 hours . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural confirmation, as highlighted in studies on analogous naphthyridine derivatives .
  • Key Parameters :
  • Reaction temperature: 40–80°C
  • Solvent: Aqueous or polar aprotic solvents
  • Characterization: 1^1H/13^13C NMR (aromatic proton shifts at δ 7.5–9.0 ppm), high-resolution MS (to confirm molecular ion peaks).

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields during scale-up reactions .
  • Ventilation : Ensure fume hoods with ≥0.5 m/s airflow to mitigate inhalation risks (OSHA HCS Category 4 for acute toxicity) .
  • Spill Management : Avoid dust generation; use non-sparking tools to collect spills into sealed containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using different brominating agents (e.g., NBS vs. HBr)?

  • Methodological Answer : Conflicting yields often arise from reagent selectivity and side reactions. For systematic analysis:
  • Controlled Experiments : Compare NBS (radical bromination) and HBr (electrophilic substitution) under identical conditions (solvent, temperature).
  • Mechanistic Studies : Use density functional theory (DFT) calculations to map energy barriers for competing pathways.
  • Analytical Validation : Track intermediates via liquid chromatography-mass spectrometry (LC-MS) to identify byproducts .
  • Case Study : NBS in carbon tetrachloride with AIBN achieves higher regioselectivity for bromination at the 2-position, minimizing di-brominated byproducts .

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(PPh3_3)4_4, Pd(OAc)2_2 with ligands like SPhos or XPhos.
  • Solvent Effects : Use toluene or DMF for better solubility of aryl boronic acids.
  • Temperature : Reactions typically proceed at 80–100°C; microwave-assisted conditions (e.g., 150°C, 10 min) improve efficiency .
  • Workflow :

Pre-dry solvents and reagents to avoid hydrolysis.

Monitor reaction progress via thin-layer chromatography (TLC).

Purify using flash chromatography (hexane:ethyl acetate gradient).

Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?

  • Methodological Answer :
  • Stability Testing : Conduct accelerated degradation studies at pH 3, 7, and 11 (40°C, 72 hours). Analyze degradation products via LC-MS.
  • Reactivity Insights :
  • Acidic Conditions (pH < 5) : Risk of HBr elimination, forming naphthyridinone derivatives.
  • Basic Conditions (pH > 9) : Potential hydrolysis of the amine group, leading to ring-opening products .
  • Mitigation : Buffer solutions (e.g., phosphate buffer at pH 7) minimize decomposition during biological assays .

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2-Bromo-1,8-naphthyridin-3-amine

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